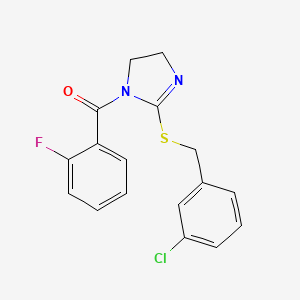
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, also known as PEPB, is a small molecule compound that has been extensively studied for its potential therapeutic applications. PEPB has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide exerts its effects by binding to specific targets in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to activate certain signaling pathways that are involved in glucose metabolism.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the progression of various inflammatory diseases. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has several advantages for lab experiments. It has a low toxicity profile, making it a safe candidate for in vitro and in vivo studies. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide is also stable under a wide range of conditions, making it easy to handle and store. However, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has some limitations for lab experiments. It is a small molecule compound, which makes it difficult to target specific tissues or organs. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research on N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide. One potential application of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. In addition, N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide may have potential applications in the treatment of diabetes and other metabolic disorders. Further research is needed to explore the full potential of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide in these areas.
Métodos De Síntesis
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis process involves the use of different reagents and solvents, and the yield of the final product depends on the reaction conditions. The synthesis of N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been optimized by several research groups, and the most efficient method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has been tested in various in vitro and in vivo models, and the results have been promising. N-(2-phenylethyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide has also been shown to have a low toxicity profile, making it a safe candidate for further research.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-31-21-9-7-19(8-10-21)17-27-22(30)18-32-24-23(25-11-12-26-24)29-15-13-28(14-16-29)20-5-3-2-4-6-20/h2-12H,13-18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMOJPSBXQABFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

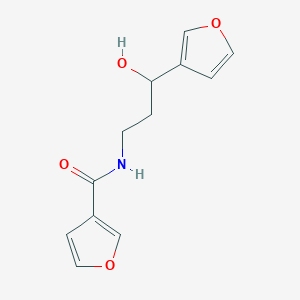
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2792101.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2792104.png)
![1-(2,4-dichlorophenyl)-N-(3-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2792105.png)
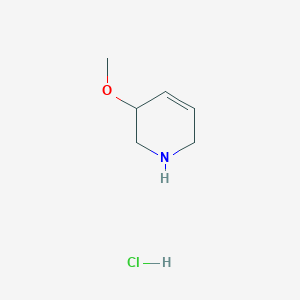
![(Z)-2-(4-methoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2792112.png)

![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)
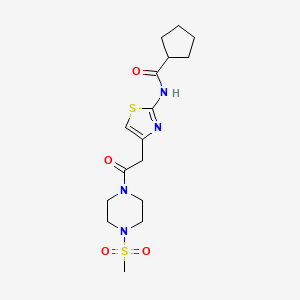
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2792116.png)
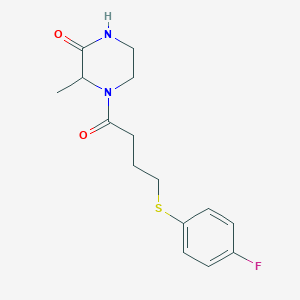
![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)
